![molecular formula C20H24N4O B2486261 N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1798409-10-5](/img/structure/B2486261.png)
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide and related derivatives often involves a molecular hybridization approach, where modifications around specific moieties explore the structure-activity relationship against targeted biological activities. For example, Patel and Telvekar (2014) discuss the design, synthesis, and antitubercular evaluation of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, highlighting the significance of systematic modifications to enhance physicochemical properties (Patel & Telvekar, 2014).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure determination, plays a crucial role in understanding the spatial arrangement and potential reactivity of molecules. Lin and Shen (1982) provide insights into the crystal structure of related cinnamoyl piperidide derivatives, demonstrating the utility of X-ray diffraction in determining molecular conformation (Lin & Shen, 1982).
Chemical Reactions and Properties
The chemical reactions and properties of cinnamamide derivatives are influenced by their structure, with modifications leading to varied biological activities. Borul and Agarkar (2020) explored the synthesis and drug-likeness properties of (E)-3Substituted phenyl-1-Piperidino-2-Propen-1-one cinnamamide, indicating the potential for antimicrobial screening based on structural characteristics (Borul & Agarkar, 2020).
Aplicaciones Científicas De Investigación
Antitubercular Activity
Cinnamamide derivatives, including those related to the specified compound, have been designed and synthesized with the aim of exploring their antitubercular activity. A study by Patel and Telvekar (2014) demonstrated that systematic modifications around the cinnamamide structure could lead to promising activity against Mycobacterium tuberculosis, highlighting the role of cinnamamide derivatives in developing new antitubercular agents (Patel & Telvekar, 2014).
Neuroprotective Effects
Cinnamide derivatives have also been investigated for their neuroprotective effects. Zhong et al. (2018) synthesized cinnamide derivatives and evaluated their activity against neurotoxicity induced by glutamine in PC12 cells. Their findings suggest that certain cinnamide derivatives could offer protective effects against cerebral infarction, indicating their potential in neuroprotective drug development (Zhong et al., 2018).
Anticonvulsant Properties
Research on N-substituted cinnamamide derivatives has shown potential anticonvulsant properties. A study conducted by Żesławska et al. (2017) reported on the crystal structures of cinnamamide derivatives and their screening for anticonvulsant activity. The study suggests that certain structural features of cinnamamide derivatives may contribute to their anticonvulsant effects (Żesławska et al., 2017).
Antiplatelet Aggregation Activity
The design and synthesis of carbamoylpiperidine analogues containing cinnamamide scaffolds have shown significant antiplatelet aggregation activity. Youssef et al. (2011) identified compounds that exhibited potent inhibition of platelet aggregation, demonstrating the therapeutic potential of cinnamamide derivatives in preventing thrombotic diseases (Youssef et al., 2011).
Antimicrobial Activity
Novel cinnamamide derivatives have been synthesized and evaluated for their antimicrobial activity. Babu et al. (2015) synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which were tested against various bacterial and fungal strains. The study provided insights into the antimicrobial potential of cinnamamide derivatives (Babu et al., 2015).
Propiedades
IUPAC Name |
(E)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-16-7-9-19(23-22-16)24-13-11-18(12-14-24)15-21-20(25)10-8-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,25)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFWQFAOWNKANN-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.